molecular formula C14H10FNO B6375719 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol CAS No. 1261949-59-0

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol

Cat. No.: B6375719
CAS No.: 1261949-59-0
M. Wt: 227.23 g/mol
InChI Key: ZWFMYOHICIRVCJ-UHFFFAOYSA-N
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Description

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C14H10FNO and a molecular weight of 227.23 g/mol It is characterized by the presence of a cyano group (–CN) and a fluoro group (–F) attached to a phenyl ring, which is further substituted with a methyl group (–CH3) and a hydroxyl group (–OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely include steps for the purification and isolation of the final product, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group (–OH) can be oxidized to form a carbonyl group (–C=O).

    Reduction: The cyano group (–CN) can be reduced to an amine group (–NH2).

    Substitution: The fluoro group (–F) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Formation of 2-Cyano-4-(2-fluoro-4-methylphenyl)benzaldehyde.

    Reduction: Formation of 2-Amino-4-(2-fluoro-4-methylphenyl)phenol.

    Substitution: Formation of 2-Cyano-4-(2-amino-4-methylphenyl)phenol or 2-Cyano-4-(2-thio-4-methylphenyl)phenol.

Scientific Research Applications

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The cyano group (–CN) and fluoro group (–F) can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biological processes, such as enzyme inhibition or receptor activation, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylphenol: Similar structure but lacks the cyano group (–CN).

    4-Cyano-2-fluorophenol: Similar structure but lacks the methyl group (–CH3).

    2-Cyano-4-methylphenol: Similar structure but lacks the fluoro group (–F).

Uniqueness

2-Cyano-4-(2-fluoro-4-methylphenyl)phenol is unique due to the presence of both the cyano group (–CN) and the fluoro group (–F) on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(2-fluoro-4-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFMYOHICIRVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684681
Record name 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-59-0
Record name 2'-Fluoro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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